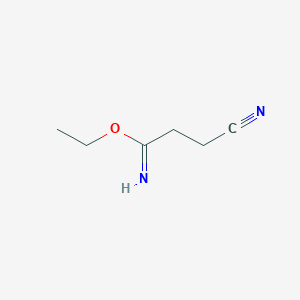
Ethyl2-cyanoethanecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyanoethanecarboximidate is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields of scientific research and industry due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl cyanoacetate with various amines. One common method involves the solvent-free reaction of ethyl cyanoacetate with amines at elevated temperatures. For instance, the reaction can be carried out by stirring ethyl cyanoacetate with amines at 70°C for several hours .
Industrial Production Methods
In industrial settings, the production of ethyl 2-cyanoethanecarboximidate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanoethanecarboximidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with ethyl 2-cyanoethanecarboximidate include bases, acids, and other nucleophiles. The reaction conditions typically involve moderate to high temperatures and may require the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from reactions involving ethyl 2-cyanoethanecarboximidate depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products are typically substituted imidates, while in cyclization reactions, heterocyclic compounds are formed .
Scientific Research Applications
Ethyl 2-cyanoethanecarboximidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 2-cyanoethanecarboximidate can be compared with other similar compounds such as ethyl cyanoacetate and ethyl 2-cyanoethanimidoate. While all these compounds share similar structural features, ethyl 2-cyanoethanecarboximidate is unique in its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl 2-cyanoethanimidoate
- Methyl cyanoacetate
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
ethyl 3-cyanopropanimidate |
InChI |
InChI=1S/C6H10N2O/c1-2-9-6(8)4-3-5-7/h8H,2-4H2,1H3 |
InChI Key |
GOXXPLKSABYZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















